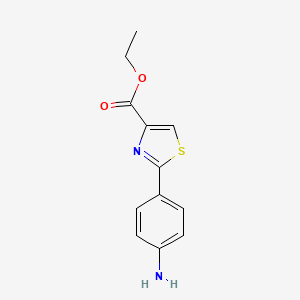

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHUXAJBTASELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619221 | |

| Record name | Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730234-73-8 | |

| Record name | Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to engage in a wide range of biological interactions, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents. Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate, the subject of this guide, is a key intermediate in the synthesis of more complex molecules, offering a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its synthesis, focusing on the well-established Hantzsch thiazole synthesis, to equip researchers and drug development professionals with a thorough understanding of the underlying mechanism and a practical, field-proven experimental protocol.

The Core Synthesis: Hantzsch Thiazole Synthesis

The most reliable and widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis. This classical condensation reaction involves the cyclization of an α-haloketone or α-haloester with a thioamide derivative.[1][2] For our target molecule, the key starting materials are ethyl bromopyruvate and 4-aminothiobenzamide.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-elucidated, multi-step mechanism that culminates in the formation of the stable aromatic thiazole ring.[3] The causality behind each step is critical for optimizing reaction conditions and minimizing side-product formation.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of 4-aminothiobenzamide attacking the electrophilic carbon of the α-bromoester (ethyl bromopyruvate). This is a classic SN2 reaction, resulting in the formation of an S-alkylated intermediate.[3] The choice of a good leaving group on the α-carbon of the ester (in this case, bromide) is crucial for facilitating this initial step.

-

Tautomerization: The resulting intermediate undergoes tautomerization to a more stable enol form. This step is critical as it positions the nitrogen atom for the subsequent intramolecular cyclization.

-

Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the thioamide moiety then attacks the carbonyl carbon of the ester group. This intramolecular nucleophilic attack leads to the formation of a five-membered ring intermediate.

-

Dehydration: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This dehydration is the driving force for the reaction, leading to a highly stable, conjugated system.

Visualizing the Hantzsch Thiazole Synthesis Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound. The quantities and conditions have been optimized for high yield and purity.

Synthesis of the Starting Material: 4-Aminothiobenzamide

For a comprehensive approach, the synthesis of the thioamide starting material is also presented. A common and effective method is the reaction of 4-aminobenzonitrile with a sulfur source, such as sodium hydrosulfide.[4][5]

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a slurry of 70% sodium hydrogen sulfide hydrate (2 equivalents) and magnesium chloride hexahydrate (1 equivalent) is prepared in dimethylformamide (DMF).

-

Addition of Nitrile: 4-Aminobenzonitrile (1 equivalent) is added to the slurry, and the mixture is stirred at room temperature for 2 hours.

-

Work-up: The resulting mixture is poured into water, and the precipitated solid is collected by filtration.

-

Purification: The crude product is resuspended in 1 N HCl, stirred for 30 minutes, filtered, and washed with excess water. Recrystallization from a suitable solvent like chloroform or ethanol yields pure 4-aminothiobenzamide.

Synthesis of this compound

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-aminothiobenzamide (1 equivalent) in ethanol, ethyl bromopyruvate (1.1 equivalents) is added dropwise at room temperature with constant stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature and then poured into ice-cold water.

-

Isolation: The resulting precipitate is collected by vacuum filtration and washed thoroughly with water to remove any unreacted starting materials and inorganic byproducts.

-

Purification: The crude product is then recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the pure this compound as a solid. The solid is dried under vacuum.

Data Presentation: Quantitative Analysis

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Aminothiobenzamide | C₇H₈N₂S | 152.22 | 140-142 | Yellow solid |

| Ethyl Bromopyruvate | C₅H₇BrO₃ | 211.01 | N/A (liquid) | Colorless liquid |

| This compound | C₁₂H₁₂N₂O₂S | 248.31 | 178-182 | Pale yellow solid |

Characterization Data

To ensure the identity and purity of the synthesized this compound, a comprehensive characterization using various spectroscopic techniques is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl group, the thiazole proton, and the ethyl ester group. The aromatic protons will appear as a set of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The thiazole proton will appear as a singlet. The ethyl group will show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the thiazole ring carbons, and the ethyl group carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole and phenyl rings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (248.31 g/mol ).

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Conclusion and Future Perspectives

This in-depth technical guide has detailed a reliable and well-understood pathway for the synthesis of this compound via the Hantzsch thiazole synthesis. By understanding the underlying mechanism and adhering to the provided experimental protocol, researchers can confidently produce this valuable intermediate for further applications in drug discovery and materials science. The self-validating nature of the protocol, coupled with comprehensive characterization, ensures the integrity of the synthesized compound. Future research may focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of the diverse chemical space accessible from this versatile thiazole derivative.

References

- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Akhter, T.; et al. 4-Bromothiobenzamide. Acta Crystallographica Section E: Structure Reports Online. 2008 , 64(Pt 12), o2374. [Link]

-

Akhter, T.; et al. 4-Chlorobenzothioamide. Acta Crystallographica Section E: Structure Reports Online. 2008 , 64(Pt 12), o2373. [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]

Sources

A Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-(4-Aminophenyl)thiazole-4-carboxylate

Abstract: This technical guide provides an in-depth analysis of Ethyl 2-(4-Aminophenyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The 2-aminothiazole scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[1][2] This document delineates the fundamental chemical properties, spectroscopic signature, and synthesis of the title compound. Furthermore, it explores its chemical reactivity and strategic application as a versatile building block for the development of novel therapeutics, particularly in oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction to the 2-Arylthiazole Scaffold

The Thiazole Moiety in Medicinal Chemistry: A Privileged Structure

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[3] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as an effective pharmacophore. Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[4][5][6] The 2-aminothiazole variant, in particular, is a key component in clinically approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir, underscoring its therapeutic relevance.[2][7]

Profile of this compound

This compound (CAS No. 730234-73-8) is a multi-functionalized building block that combines the key features of the thiazole core with strategically placed reactive handles.[8] It possesses a primary aromatic amine and an ethyl ester, providing two distinct points for molecular elaboration. This dual functionality makes it an exceptionally valuable intermediate for constructing libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[9][10] Its derivatives are explored for a range of therapeutic targets, including anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD1).[9]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis.

Core Chemical Identifiers

The essential identification parameters for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 730234-73-8 | [8][11] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [8][11] |

| Molecular Weight | 248.31 g/mol | [8] |

| IUPAC Name | This compound | [11] |

| Synonyms | ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | [8] |

| InChI Key | LZHUXAJBTASELP-UHFFFAOYSA-N | [8] |

Physical Properties

The macroscopic properties of the compound are critical for handling, storage, and reaction setup.

| Property | Value / Observation | Reference |

| Physical Form | Solid | [8] |

| Appearance | Typically a pale yellow powder | [12] (by analogy) |

| Melting Point | Data not available; requires experimental determination. The related Ethyl 2-aminothiazole-4-carboxylate melts at 177-181 °C. | |

| Solubility | Generally poor solubility in water, soluble in organic solvents like ethanol, DMSO, and DMF. | [13] (by analogy) |

| Storage | Recommended storage in a refrigerator. | [8] |

Spectroscopic Signature

While experimental spectra for this specific molecule are not publicly available, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[14]

| Spectroscopy | Expected Chemical Shift / Signal | Rationale |

| ¹H NMR | δ 7.8-8.0 (d, 2H); δ 6.6-6.8 (d, 2H); δ ~7.5 (s, 1H); δ ~5.8 (s, 2H); δ 4.2-4.4 (q, 2H); δ 1.2-1.4 (t, 3H) | Aromatic protons of the aminophenyl ring (AA'BB' system); Thiazole C5-H; -NH₂ protons (broad, exchangeable); Ethyl ester -CH₂-; Ethyl ester -CH₃. |

| ¹³C NMR | δ ~170; δ ~162; δ ~150; δ ~145; δ ~129; δ ~120; δ ~115; δ ~61; δ ~14 | Thiazole C2; Ester C=O; Phenyl C-NH₂; Thiazole C4; Phenyl C-H (ortho); Phenyl C-Thiazole; Phenyl C-H (meta); Ester -CH₂-; Ester -CH₃. |

| IR (cm⁻¹) | 3450-3300 (N-H stretch); 3100-3000 (Aromatic C-H stretch); ~1710 (Ester C=O stretch); ~1620 (N-H bend & C=N stretch); ~1520 (Aromatic C=C stretch) | Primary amine stretches; Aromatic C-H; Carbonyl of the ethyl ester; Amine scissoring and thiazole ring vibration; Phenyl ring vibration. |

| Mass Spec (EI) | m/z 248 (M⁺); 203 ([M-OC₂H₅]⁺); 175 ([M-COOC₂H₅]⁺) | Molecular ion peak; Loss of the ethoxy group; Loss of the entire ethyl carboxylate group. |

Synthesis and Mechanism

The construction of the thiazole ring is most efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method dating back to 1887.[3][15]

Retrosynthetic Analysis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[15][16] For this compound, the logical disconnection points to two primary starting materials: 4-aminobenzothioamide and ethyl bromopyruvate.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiazole-4-carboxylates.[17][18] The core principle is the cyclocondensation reaction between the selected thioamide and α-halo ester.

Materials:

-

4-Aminobenzothioamide (1.0 mmol, 1.0 equiv)

-

Ethyl bromopyruvate (1.0 mmol, 1.0 equiv)

-

Absolute Ethanol (5 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminobenzothioamide (1.0 mmol) and absolute ethanol (5 mL).

-

Stir the mixture at room temperature until the thioamide is fully dissolved or a fine suspension is formed.

-

Carefully add ethyl bromopyruvate (1.0 mmol) to the mixture dropwise. Causality Note: The dropwise addition helps to control any initial exotherm.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality Note: Refluxing provides the necessary thermal energy to facilitate both the initial S_N2 reaction and the subsequent intramolecular cyclization and dehydration steps.

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water (20 mL). This will cause the product to precipitate. Causality Note: The product is typically poorly soluble in water, making precipitation an effective method for initial isolation.[13]

-

Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water to remove any residual salts or ethanol.

-

Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Pathway

The Hantzsch synthesis proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration.

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the ethyl bromopyruvate in an S_N2 fashion, displacing the bromide ion.

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl carbon, forming a five-membered heterocyclic ring.

-

Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.

Chemical Reactivity and Derivatization Potential

The title compound is a rich platform for chemical modification due to its distinct reactive sites. This versatility is paramount to its role in combinatorial chemistry and drug discovery.

Overview of Reactive Centers

The molecule features three primary centers for chemical transformation: the primary arylamine, the ethyl carboxylate, and the thiazole ring itself.

Reactions at the Arylamine Group

The primary amine at the C4 position of the phenyl ring is a versatile nucleophile.

-

Acylation: Reacts with acid chlorides or anhydrides to form amides. This is a common strategy to explore structure-activity relationships (SAR).

-

Schiff Base Formation: Condenses with aldehydes or ketones, typically under acidic catalysis, to yield imines (Schiff bases), which can serve as precursors for further functionalization.[14]

Transformations of the Carboxylate Ester

The ester group at the C4 position of the thiazole ring can be readily modified.

-

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification yields the corresponding carboxylic acid, a key functional group for forming amide bonds or for its potential to interact with biological targets.

-

Amidation/Hydrazide Formation: Reaction with amines or hydrazine hydrate converts the ester into amides or hydrazides, respectively.[4][10] These derivatives are often evaluated for distinct biological activities.

Protocol: Synthesis of a Schiff Base Derivative

This protocol illustrates the derivatization at the primary amine, based on a general procedure for forming imines from the 2-aminothiazole core.[14]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Benzaldehyde (1.0 mmol, 1.0 equiv)

-

Absolute Ethanol (10 mL)

-

Glacial Acetic Acid (2-3 drops)

Procedure:

-

Dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction. Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

Reflux the mixture for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The product may crystallize directly from the solution or after partial evaporation of the solvent.

-

Collect the product by filtration and wash with cold ethanol.

Application in Drug Discovery and Development

The strategic value of this compound lies in its role as a scaffold for generating compounds with high therapeutic potential.

Role as a Versatile Synthetic Intermediate

Medicinal chemists utilize this compound as a starting point to rapidly generate a diverse array of analogues. By systematically modifying the amine and ester functionalities, researchers can fine-tune properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The 2-aminothiazole core has been instrumental in developing potent anticancer agents.[7]

Case Studies: Targeting Kinases and Enzymes in Oncology

Derivatives of the 2-aminothiazole scaffold have shown significant activity as kinase inhibitors. The core structure can effectively mimic the hinge-binding motifs of ATP, allowing for potent inhibition of enzymes like ALK in non-small cell lung cancer.[9] Furthermore, its utility in creating inhibitors for enzymes like SCD1 highlights its broader applicability in targeting metabolic pathways that are often dysregulated in cancer.[9]

Workflow: From Building Block to Lead Compound

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

GHS Classification: Typically classified as causing skin and serious eye irritation. May be harmful if swallowed or in contact with skin, and may cause respiratory irritation.[8]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than a mere chemical; it is a strategic tool in the arsenal of the modern medicinal chemist. Its robust synthesis, well-defined physicochemical properties, and highly versatile reactive centers make it an ideal scaffold for the design and development of novel therapeutic agents. As the demand for targeted and innovative therapies continues to grow, the importance of foundational building blocks like this one will only increase, solidifying its position as a vital component in the future of drug discovery.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

OChem Tutor. synthesis of thiazoles. YouTube, 2019. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

Gomha, S. M., et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst." Molecules, 2017. Available from: [Link]

-

Ghorbani, M., et al. "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Journal of the Iranian Chemical Society, 2021. Available from: [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

-

Ayati, A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules, 2021. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available from: [Link]

-

Ejaz, S., et al. "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking." PeerJ, 2019. Available from: [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

-

PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

-

Stenutz. ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

Chemical Synthesis Database. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]

-

Khalifa, M. E. "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chimica Slovenica, 2018. Available from: [Link]

-

ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available from: [Link]

-

ResearchGate. Recent developments of 2-aminothiazoles in medicinal chemistry. Available from: [Link]

-

ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 730234-73-8 [sigmaaldrich.cn]

- 9. nbinno.com [nbinno.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 11. This compound 95% | CAS: 730234-73-8 | AChemBlock [achemblock.com]

- 12. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. synarchive.com [synarchive.com]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 18. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate, a derivative of this important class, holds significant potential as a building block in the synthesis of novel therapeutic agents. Its structural features, combining the reactive aminophenyl group with the versatile thiazole carboxylate, make it a key intermediate for creating diverse molecular libraries for drug discovery.

A thorough understanding of the spectroscopic properties of this compound is paramount for its synthesis, purification, and the unambiguous identification of its subsequent derivatives. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental data for this specific molecule is not widely published, this document will present predicted data based on the analysis of its constituent parts and closely related, well-characterized analogs such as Ethyl 2-aminothiazole-4-carboxylate.[3]

This guide is designed to serve as a practical resource for researchers, offering not only predicted spectral data but also detailed protocols for data acquisition and in-depth explanations of the underlying principles of spectral interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures.

Figure 2. Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its utilization for drug discovery and development. This guide provides a comprehensive framework of the expected ¹H NMR, ¹³C NMR, MS, and IR data, along with practical protocols for their acquisition and interpretation. By leveraging this integrated spectroscopic approach, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, paving the way for the creation of novel and potentially life-saving therapeutics.

References

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 2-((4-Fluorophenyl)amino)-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

Universiteit Leiden. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Retrieved from [Link]

-

Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]

-

PubMed. (2023). Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. Retrieved from [Link]

-

EXCLI Journal. (n.d.). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

Sources

A Guide to the NMR Spectroscopic Analysis of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate, a molecule featuring a trifecta of key pharmacophores—the aniline, thiazole, and ethyl ester moieties—presents a rich case for spectroscopic analysis. This guide, authored from the perspective of a Senior Application Scientist, offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR) analysis of this compound. Moving beyond a simple recitation of data, we delve into the causality of spectral features, offering a predictive analysis grounded in the established principles of NMR and comparative data from analogous structures. This document is designed to be a self-validating system of logic, equipping the reader with the tools to both understand the predicted spectrum and to approach the empirical analysis of similar derivatives with confidence.

Molecular Architecture and its Spectroscopic Implications

The structure of this compound is a composite of distinct electronic environments, each contributing uniquely to the overall NMR spectrum. A foundational understanding of this architecture is critical for a cogent spectral interpretation.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

The molecule can be deconstructed into three key regions for NMR analysis:

-

The Ethyl Carboxylate Group (-COOCH₂CH₃): This aliphatic chain will present as two distinct signals in the ¹H NMR spectrum, a quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group, with their characteristic upfield chemical shifts. In the ¹³C NMR spectrum, three signals are expected: the carbonyl carbon, the methylene carbon, and the methyl carbon.

-

The 2-(4-aminophenyl) Moiety (-C₆H₄NH₂): The aromatic protons of the benzene ring will exhibit a splitting pattern characteristic of a 1,4-disubstituted system, appearing as two doublets. The amino (-NH₂) protons will typically present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. The aromatic carbons will give rise to four signals in the ¹³C NMR spectrum due to the symmetry of the ring.

-

The Thiazole Ring: The lone proton on the thiazole ring (at the C5 position) will appear as a singlet in the ¹H NMR spectrum. The three carbons of the thiazole ring will each produce a distinct signal in the ¹³C NMR spectrum.

Synthesis Context: The Hantzsch Thiazole Synthesis

The probable synthetic route to this compound is the Hantzsch thiazole synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide. In this case, ethyl bromopyruvate would react with 4-aminothiobenzamide. Understanding this synthesis is valuable as it helps to confirm the connectivity of the atoms and predict potential impurities that might be observed in an NMR spectrum.

DOT Script for Hantzsch Thiazole Synthesis Workflow

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Experimental Protocol for NMR Analysis

A standardized and meticulously executed experimental protocol is the bedrock of reliable NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shifts of labile protons, such as those of the amino group. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its characteristic solvent peak which is easily identifiable.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Shim the magnetic field to achieve homogeneity, using the deuterium lock signal of the solvent.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 12-15 ppm is typically adequate.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of around 200-220 ppm is standard.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) correlations.

-

Predicted ¹H NMR Spectrum and Interpretation

The following is a predictive analysis of the ¹H NMR spectrum of this compound, based on established chemical shift principles and data from analogous compounds. The spectrum is predicted in DMSO-d₆.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.10 | Singlet | 1H | Thiazole-H5 | The proton on the thiazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the electron-withdrawing effect of the adjacent carboxylate group and the aromatic nature of the ring. |

| ~7.65 | Doublet | 2H | Phenyl-H (ortho to thiazole) | These protons are ortho to the electron-donating amino group and meta to the thiazole substituent. They are expected to be a doublet due to coupling with the adjacent protons. |

| ~6.70 | Doublet | 2H | Phenyl-H (meta to thiazole) | These protons are meta to the amino group and ortho to the thiazole substituent. They will appear as a doublet due to coupling with their neighboring protons. The electron-donating effect of the amino group will shift them upfield compared to the other aromatic protons. |

| ~5.90 | Broad Singlet | 2H | -NH₂ | The chemical shift of the amino protons is highly variable and depends on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a broad singlet. This peak will disappear upon the addition of D₂O. |

| ~4.30 | Quartet | 2H | -OCH₂CH₃ | The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| ~1.30 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons are split into a triplet by the two adjacent methylene protons. |

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum in DMSO-d₆ offers a complementary and confirmatory dataset for the molecular structure.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~168 | C=O (Ester) | The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum. |

| ~165 | Thiazole-C2 | This carbon is bonded to two heteroatoms (N and S) and is part of an aromatic system, leading to a significant downfield shift. |

| ~150 | Phenyl-C (para to thiazole, bonded to -NH₂) | The carbon atom directly attached to the electron-donating amino group is expected to be significantly shielded. |

| ~145 | Thiazole-C4 | This quaternary carbon is part of the aromatic thiazole ring and is deshielded. |

| ~129 | Phenyl-C (ortho to thiazole) | These carbons are in the aromatic ring and their chemical shift is influenced by both the amino and thiazole substituents. |

| ~122 | Phenyl-C (ipso to thiazole) | The carbon of the phenyl ring directly attached to the thiazole ring. |

| ~115 | Phenyl-C (meta to thiazole) | These carbons are ortho to the electron-donating amino group and are therefore expected to be shielded. |

| ~114 | Thiazole-C5 | This carbon is part of the aromatic thiazole ring and is bonded to a proton. |

| ~61 | -OCH₂CH₃ | The methylene carbon is attached to the electronegative oxygen atom, causing a downfield shift compared to a standard alkane. |

| ~14 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. |

Conclusion: A Framework for Empirical Verification

This guide provides a comprehensive, albeit predictive, NMR analysis of this compound. The provided protocols and detailed spectral interpretations are designed to serve as a robust framework for researchers undertaking the empirical characterization of this molecule and its derivatives. The convergence of predicted data with experimental results will provide a high degree of confidence in the structural assignment, a critical step in the journey of drug discovery and materials development.

References

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

SpectraBase. Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Technical Guide to the Prospective Crystallographic Analysis of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

Abstract

The 2-aminophenylthiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics.[1][2] Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is a key derivative in this class, offering versatile functional handles for further chemical modification.[3] A definitive understanding of its three-dimensional structure and intermolecular interactions is paramount for unlocking its full potential in structure-based drug design. This guide provides a comprehensive technical framework for the synthesis, characterization, and prospective single-crystal X-ray diffraction analysis of this target compound. We outline detailed, field-proven protocols for synthesis and crystal growth, predict the key structural features and supramolecular synthons based on established crystallographic principles, and discuss the implications of this structural knowledge for advancing drug development programs.

Introduction: The Significance of the Thiazole Scaffold

Thiazole rings are integral components of numerous biologically active compounds, including approved pharmaceuticals. Their unique electronic properties, ability to participate in hydrogen bonding, and rigid structural nature make them ideal for interacting with biological targets.[4] The 2-(aminophenyl)thiazole motif, in particular, has been extensively explored for developing agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The title compound, this compound, combines three critical pharmacophoric elements:

-

The 4-aminophenyl group: Provides a hydrogen bond donor and a site for further derivatization.

-

The thiazole core: Acts as a rigid linker and engages in various non-covalent interactions.

-

The ethyl carboxylate group: Functions as a hydrogen bond acceptor and can be modified to modulate solubility and pharmacokinetic properties.

Understanding the precise spatial arrangement of these groups through single-crystal X-ray diffraction is not merely an academic exercise. It provides invaluable, actionable data for computational chemists and drug designers to predict binding affinities, design more potent analogs, and understand potential liabilities such as polymorphism. This guide serves as a proactive manual for researchers seeking to perform this critical analysis.

Synthesis and Spectroscopic Confirmation

A robust and verifiable synthesis is the foundational step for any crystallographic study. The most reliable route to the title compound is a variation of the classic Hantzsch thiazole synthesis.

Proposed Synthesis Protocol

This protocol is based on the well-established reaction between a thioamide and an α-haloketone or its equivalent.[5] Here, we utilize 4-aminobenzothioamide and ethyl bromopyruvate.

Expert Insight: The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants while allowing the cyclized product, which is typically less soluble, to precipitate upon reaction completion or cooling, simplifying the initial purification.

Step-by-Step Protocol:

-

Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzothioamide (1.52 g, 10 mmol).

-

Dissolution: Add 40 mL of absolute ethanol and stir until the thioamide is fully dissolved. Gentle warming may be required.

-

Reagent Addition: Add ethyl bromopyruvate (1.95 g, 10 mmol) dropwise to the stirred solution at room temperature over 5 minutes.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate:hexane mobile phase.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with 20 mL of cold ethanol to remove residual impurities.

-

Purification: The crude product can be further purified by recrystallization from hot ethanol or by column chromatography on silica gel to yield the final, high-purity compound suitable for crystallization trials.

Synthesis Workflow Diagram

Caption: Hantzsch synthesis workflow for the target compound.

Expected Spectroscopic Data

Confirmation of the molecular structure is achieved through standard spectroscopic methods. The following table summarizes the anticipated data based on the compound's functional groups and data from close analogs.[6]

| Technique | Expected Observations |

| ¹H NMR | ~1.3 ppm (t, 3H): -CH₃ of ethyl ester~3.3-3.5 ppm (br s, 2H): -NH₂ protons~4.3 ppm (q, 2H): -CH₂ of ethyl ester~6.7 ppm (d, 2H): Aromatic protons ortho to -NH₂~7.7 ppm (d, 2H): Aromatic protons meta to -NH₂~8.1 ppm (s, 1H): Thiazole C5-H proton |

| ¹³C NMR | ~14.5 ppm: -CH₃ of ethyl ester~61.0 ppm: -CH₂ of ethyl ester~114.0 ppm: Aromatic carbons ortho to -NH₂~118.0 ppm: Thiazole C5~129.0 ppm: Aromatic carbons meta to -NH₂~145.0 ppm: Thiazole C4~150.0 ppm: Aromatic carbon attached to -NH₂~161.0 ppm: Ester C=O~168.0 ppm: Thiazole C2 |

| FT-IR (cm⁻¹) | 3300-3450: N-H stretching (primary amine)~3100: Aromatic C-H stretching~1710: C=O stretching (ester)~1620: N-H scissoring (bending)~1590: C=N stretching (thiazole ring)~1240: C-O stretching (ester) |

Methodology for Crystal Structure Determination

Obtaining diffraction-quality single crystals is the most critical and often challenging step. The presence of both hydrogen bond donors (-NH₂) and acceptors (C=O, N of thiazole) suggests that a variety of solvents should be explored.

Single Crystal Growth Protocol

Expert Insight: The key to successful crystallization is to approach the point of supersaturation slowly. Slow evaporation is often the most effective method for compounds of this nature. A solvent system that dissolves the compound moderately well at room temperature is ideal.

Recommended Method: Slow Solvent Evaporation

-

Solvent Screening: Test the solubility of ~5 mg of the purified compound in 1 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures like ethanol/water).

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound (~20-30 mg) in a suitable solvent (e.g., ethyl acetate) in a small, clean vial. Use minimal heating to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, and pierce the cap with 1-3 small holes using a needle. This restricts the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., 20°C).

-

Monitoring: Observe the vial daily for the formation of small, well-defined, transparent crystals over several days to weeks.

Crystallization and Diffraction Workflow

Caption: Workflow from purified compound to final crystal structure.

Anticipated Crystal Structure and Supramolecular Analysis

While experimental data is the ultimate goal, we can make robust predictions about the molecular and supramolecular structure based on the known behavior of similar functional groups in the solid state.

Predicted Molecular Conformation

The molecule is expected to be largely planar. The dihedral angle between the thiazole ring and the 4-aminophenyl ring will likely be small, promoting π-system conjugation. The ethyl ester group may exhibit some conformational flexibility, but it will likely be oriented to minimize steric hindrance while potentially participating in intermolecular interactions.

Predicted Key Intermolecular Interactions

The crystal packing will almost certainly be dominated by hydrogen bonding. The primary amine group (-NH₂) provides two strong hydrogen bond donors, while the ester carbonyl oxygen, the thiazole nitrogen, and the amine nitrogen itself can act as acceptors.

-

N-H···O Hydrogen Bonds: A highly probable interaction involves the amine hydrogen and the carbonyl oxygen of the ester group on a neighboring molecule. This could lead to the formation of one-dimensional chains or tapes.

-

N-H···N Hydrogen Bonds: Another strong possibility is the formation of a classic amine-heterocycle hydrogen bond, where the amine hydrogen interacts with the nitrogen atom of the thiazole ring. This interaction is known to form robust dimers in similar structures.[7]

-

π-π Stacking: The planar phenyl and thiazole rings provide ideal surfaces for π-π stacking interactions, which will likely contribute to the overall stability of the crystal lattice, organizing the hydrogen-bonded motifs into a three-dimensional array.

Diagram of a Predicted Hydrogen-Bonded Dimer

This diagram illustrates the most probable N-H···N hydrogen bonding interaction, forming a centrosymmetric dimer.

Caption: Predicted N-H···N hydrogen-bonded dimer motif.

Implications for Drug Design and Development

The successful determination of this crystal structure provides several critical advantages:

-

Conformational Insight: It reveals the lowest-energy, solid-state conformation of the molecule, which is invaluable for validating and refining computational models used in virtual screening and lead optimization.

-

Pharmacophore Mapping: The precise 3D arrangement of hydrogen bond donors, acceptors, and aromatic features can be used to build accurate pharmacophore models for identifying new compounds with similar binding properties.

-

Polymorph and Co-crystal Screening: Knowledge of the dominant intermolecular interactions (the supramolecular synthons) allows scientists to rationally design experiments to find different crystalline forms (polymorphs) or to create new multi-component crystals (co-crystals) with improved physical properties, such as solubility or stability.

Conclusion

While the crystal structure of this compound has not yet been reported in public databases, its importance as a synthetic intermediate and potential pharmacophore warrants a detailed structural investigation. This guide provides a complete and actionable framework, from a validated synthesis protocol to predictive analysis of its solid-state interactions. By following these methodologies, researchers can obtain the high-quality crystallographic data needed to accelerate structure-based drug discovery efforts and fully exploit the therapeutic potential of the 2-aminophenylthiazole class.

References

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available at: [Link]

-

Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available at: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available at: [Link]

-

ResearchGate. Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate. Available at: [Link]

-

Synthonix. This compound. Available at: [Link]

-

Amerigo Scientific. Ethyl 2-((4-Fluorophenyl)amino)-1,3-thiazole-4-carboxylate. Available at: [Link]

-

PubChem. Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Stenutz. ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

-

Georganics. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

-

National Center for Biotechnology Information. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Available at: [Link]

-

ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 730234-73-8|this compound|BLD Pharm [bldpharm.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

Prepared by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a candidate compound is its solubility. Poor solubility can severely limit a drug's absorption and bioavailability, lead to erratic results in biological assays, and present significant hurdles for formulation development.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility profile of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate , a heterocyclic compound featuring a thiazole core, an aminophenyl substituent, and an ethyl ester group.

While specific solubility data for this compound is not extensively published, this document serves as a procedural and interpretive guide for researchers and drug development professionals. It outlines the necessary steps to generate a robust solubility profile, from initial in silico predictions to definitive experimental determination, thereby enabling informed decisions in the progression of this or any similar NCE.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a complex interplay between its intrinsic physicochemical properties and the external environment. For this compound, the key factors to consider are:

-

Molecular Structure and Polarity: The molecule possesses both polar and non-polar characteristics. The aromatic rings and the thiazole moiety contribute to its hydrophobicity, while the primary amine (-NH2) and the ester carbonyl (C=O) groups can participate in hydrogen bonding, enhancing aqueous solubility. The overall solubility will depend on the balance of these competing factors.

-

pH and Ionization: The primary aromatic amine group is basic and will become protonated (ionized) at acidic pH values. Generally, the ionized form of a drug is more water-soluble than the neutral form.[4][5] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent, increasing as the pH drops below its pKa.

-

Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. Stronger intermolecular interactions within the crystal lead to higher lattice energy and, consequently, lower solubility. This is a critical component of thermodynamic solubility.

-

Temperature: Most solid solutes, particularly in drug development, exhibit endothermic dissolution, meaning their solubility increases with temperature.[6][7] This is an important consideration for both experimental design and formulation stability.

-

Solvent Properties: The principle of "like dissolves like" is fundamental. The compound's solubility will vary significantly in solvents of different polarities.[6] Understanding its solubility in organic solvents is crucial for analytical method development and for creating formulations using co-solvents or lipid-based systems.[8][9]

Preliminary Assessment: In Silico Solubility Prediction

Before embarking on resource-intensive laboratory experiments, computational or in silico methods offer a valuable first pass at estimating solubility.[10][11] These models use the compound's chemical structure to predict its properties.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate a compound's structural features (descriptors) with its known solubility.[10]

-

Thermodynamic and Molecular Dynamics Models: Methods like the General Solubility Equation (GSE) or molecular dynamics simulations can provide more detailed insights into the solvation process.[10]

While these predictions are not a substitute for experimental data, they are cost-effective tools that help in prioritizing compounds and designing appropriate experimental conditions.[11]

Experimental Determination of Solubility

A comprehensive solubility profile requires performing both kinetic and thermodynamic solubility assays. These two methods measure different aspects of solubility and are relevant at different stages of drug development.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to flag compounds with potential solubility issues.[12] It measures the rate of precipitation rather than the true equilibrium state.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 µM.

-

Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C).

-

Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is directly proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed.

Causality Behind Choices:

-

DMSO: Used as the solvent for the stock solution due to its ability to dissolve a wide range of organic compounds. A 1% final concentration is a standard compromise to minimize co-solvent effects while ensuring the compound is initially dissolved.[12]

-

Nephelometry: This technique is rapid and sensitive, making it ideal for high-throughput screening formats by detecting the formation of insoluble particles.[13][14]

Visualization: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the "gold standard" measurement, representing the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[15][16] This is a lower-throughput but more accurate method, critical for pre-formulation and regulatory submissions. The shake-flask method is the most common approach.[16]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent. For a comprehensive profile, this should include:

-

Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range, as recommended by ICH guidelines.[6]

-

Simulated gastric and intestinal fluids (SGF and SIF).

-

Common organic solvents (e.g., ethanol, propylene glycol, PEG 400).

-

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a 0.45 µm filter.

-

Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility in that specific solvent.

Causality Behind Choices:

-

Excess Solid: Ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

24-48 Hour Incubation: Allows sufficient time for the dissolution process to reach a true equilibrium between the solid and dissolved states.[15]

-

Filtration: It is crucial to remove all solid particles before analysis, as their presence would lead to an overestimation of solubility.[9]

-

HPLC-UV: Provides a sensitive and specific method for quantifying the compound, separating it from any potential impurities or degradants.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility.

Data Presentation and Interpretation

The results of the solubility studies should be summarized in a clear and concise format.

Table 1: Hypothetical Solubility Profile of this compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline | 7.4 | 25 | < 10 | < 40.3 | Thermodynamic |

| HCl Buffer | 1.2 | 37 | 150 | 604.1 | Thermodynamic |

| Acetate Buffer | 4.5 | 37 | 85 | 342.3 | Thermodynamic |

| Phosphate Buffer | 6.8 | 37 | 15 | 60.4 | Thermodynamic |

| Ethanol | N/A | 25 | > 10,000 | > 40,270 | Thermodynamic |

| Propylene Glycol | N/A | 25 | 5,000 | 20,135 | Thermodynamic |

| Kinetic Solubility (PBS) | 7.4 | 25 | ~50 | ~201.4 | Kinetic |

Interpretation of Results

-

pH-Dependent Solubility: The hypothetical data clearly shows low solubility at neutral and near-neutral pH (6.8 and 7.4) and significantly higher solubility at acidic pH (1.2 and 4.5). This profile is characteristic of a weak base, confirming the role of the aminophenyl group in ionization.

-

Biopharmaceutics Classification System (BCS): The BCS is a framework that classifies drugs based on their solubility and permeability. To classify this compound, one would compare its solubility at the pH of lowest solubility (pH 6.8 in this case) against its highest anticipated dose. According to ICH guidelines, a drug is "highly soluble" if the highest dose is soluble in 250 mL of aqueous media across the pH range of 1.2-6.8.[6] Based on the low solubility at pH 6.8 (15 µg/mL), this compound would likely be classified as having low solubility (placing it in BCS Class II or IV), unless the intended therapeutic dose is extremely low.

-

Implications for Drug Development:

-

Oral Absorption: The low solubility at intestinal pH (around 6.8) suggests that dissolution may be the rate-limiting step for oral absorption.[1] This compound might exhibit poor or variable bioavailability.

-

Formulation: Formulation strategies will be critical. Approaches such as salt formation (to create a more soluble form), pH modification of the microenvironment, or the use of co-solvents and solubilizing excipients would need to be explored.[8][9]

-

In Vitro Assays: The low aqueous solubility could lead to compound precipitation in cell-based or biochemical assays, resulting in inaccurate potency measurements. Using a kinetic solubility value helps to understand the concentration limits for these experiments.

-

Conclusion

Determining the solubility profile of a new chemical entity like this compound is a foundational step in its journey through the drug development pipeline. This guide outlines a systematic approach, moving from theoretical considerations and in silico predictions to robust experimental characterization using both kinetic and thermodynamic assays. The resulting data is not merely a set of numbers but a critical tool for predicting in vivo behavior, guiding formulation development, and ensuring the integrity of biological screening data. A thorough understanding of solubility, as detailed herein, empowers researchers to make strategic, data-driven decisions, ultimately increasing the probability of developing a safe and effective medicine.

References

- Vertex AI Search. (2022). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.

- Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.

- Bentham Science Publishers. (2006). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions.

- WuXi AppTec DMPK. (2024).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN pharmaceutics, 2012.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ResearchGate. (Date unavailable).

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- ResearchGate. (2019).

- PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Pharmaguideline. (Date unavailable).

- PubMed Central. (Date unavailable).

- Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- ACS Publications. (2019).

- European Medicines Agency. (2020).

- International Council for Harmonisation (ICH). (2019).

- StatPearls - NCBI Bookshelf. (Date unavailable). Biochemistry, Dissolution and Solubility.

- ResearchGate. (Date unavailable).

- Sigma-Aldrich. (Date unavailable). 2-Amino-4-(4-aminophenyl)thiazole.

- Sigma-Aldrich. (Date unavailable). 2-Amino-4-(4-aminophenyl)thiazole.

- Rheolution. (Date unavailable). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PubMed. (Date unavailable). In vitro solubility assays in drug discovery.

- Evotec. (Date unavailable). Thermodynamic Solubility Assay.

- BMG LABTECH. (2023).

Sources

- 1. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. mdpi.com [mdpi.com]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Frontiers | Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Arylthiazole Moiety in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in the design of novel therapeutic agents. When substituted with an aminophenyl group at the 2-position, the resulting 2-(4-aminophenyl)thiazole core becomes a particularly valuable building block, offering multiple points for diversification and molecular elaboration. This guide focuses on a key exemplar of this class, Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate, exploring its synthetic accessibility and, crucially, its potential as a versatile starting material for the synthesis of complex, biologically active molecules. While direct, published applications of this specific ester are emergent, its inherent reactivity, dictated by the primary aromatic amine and the ethyl ester, provides a logical foundation for a multitude of synthetic transformations. This document serves as a technical primer, grounded in established chemical principles and analogous reactions, to unlock the synthetic potential of this promising intermediate.

I. Synthesis of the Core Scaffold: this compound

Understanding the synthesis of the title compound is paramount to appreciating its quality, potential impurities, and inherent reactivity. The most common and industrially scalable approach is a variation of the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis and Key Considerations

The classical Hantzsch synthesis involves the condensation of a thioamide with an α-halocarbonyl compound. For this compound, the key precursors are 4-aminothiobenzamide and an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate.

General Reaction Scheme:

Caption: Hantzsch synthesis of the target compound.

Expert Insights: The purity of the starting 4-aminothiobenzamide is critical. Impurities can lead to side-product formation, complicating purification. The reaction is typically carried out in a polar solvent like ethanol and may be heated to drive the reaction to completion. The choice of the halogen on the pyruvate ester (bromo- vs. chloro-) can affect reaction rates, with the bromo derivative generally being more reactive.

II. Synthetic Utility: Leveraging the Functional Handles of this compound

This molecule presents three primary points for chemical modification: the primary aromatic amine (aniline-type), the ethyl ester at the 4-position, and the thiazole ring itself, which can undergo electrophilic substitution under certain conditions, although it is generally less reactive than benzene.

A. Reactions at the 4-Aminophenyl Moiety

The primary aromatic amine is arguably the most versatile functional group for derivatization, behaving as a typical aniline.

1. Acylation and Sulfonylation: The amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. This is a common strategy in drug discovery to introduce diverse substituents and modulate physicochemical properties.

-

Experimental Protocol: General Procedure for Acylation

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Add a base (e.g., triethylamine, pyridine, 1.2 eq) and cool the mixture to 0 °C.

-

Slowly add the acyl chloride or anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Purify the product by column chromatography or recrystallization.

-

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to neutralize the HCl or carboxylic acid generated during the reaction, preventing protonation of the starting amine which would render it unreactive. Cooling the reaction mixture controls the initial exothermic reaction.

2. Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, cyano, and hydroxyl groups, onto the phenyl ring.

3. Reductive Amination: While the primary amine is already present, it can be used to form Schiff bases with aldehydes or ketones, which can then be reduced to secondary or tertiary amines, providing a route to more complex amine derivatives.

Caption: Key reaction pathways of the amino group.

B. Transformations of the Ethyl Ester

The ester at the C4 position of the thiazole ring provides another avenue for synthetic modification.

1. Saponification (Ester Hydrolysis): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or LiOH). This carboxylic acid is a key intermediate for the synthesis of amides via coupling with various amines.

-

Experimental Protocol: Saponification

-

Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

-

Add an excess of a base, such as lithium hydroxide (2-3 eq).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

-

Extract the carboxylic acid product with an organic solvent.

-

Dry and concentrate the organic layer to yield the product.

-

Trustworthiness of Protocol: This is a standard and reliable method for ester hydrolysis. The use of LiOH is often preferred as it can minimize side reactions compared to NaOH or KOH in some substrates. The acidification step is critical to ensure the product is in its neutral, extractable form.

2. Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

3. Reduction to an Alcohol: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Caption: Synthetic transformations of the ethyl ester group.

III. Applications in Drug Discovery: A Forward Look